

Precision Synthesis Protocol: Tri-o-tolyl Borate

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Compound of Interest

Compound Name: *Tri-o-tolyl Borate*

CAS No.: *2665-12-5*

Cat. No.: *B1580861*

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CAS: 2665-12-5 | Formula: $C_{21}H_{21}BO_3$ | MW: 332.21 g/mol

Executive Summary

This technical guide details the synthesis of **Tri-o-tolyl Borate** (also known as Tri-o-cresyl borate) via azeotropic dehydration. Unlike trialkyl borates, sterically hindered aryl borates require rigorous water removal to drive the equilibrium forward and prevent rapid hydrolysis.

Target Audience: Synthetic Chemists, Process Engineers. Core Challenge: The reaction is an equilibrium process driven by entropy and the removal of water. The primary failure mode is insufficient water removal or moisture re-introduction during workup, leading to product degradation back to o-cresol and boric acid.

Reaction Mechanism & Thermodynamics

The synthesis follows a condensation mechanism between Boric Acid (

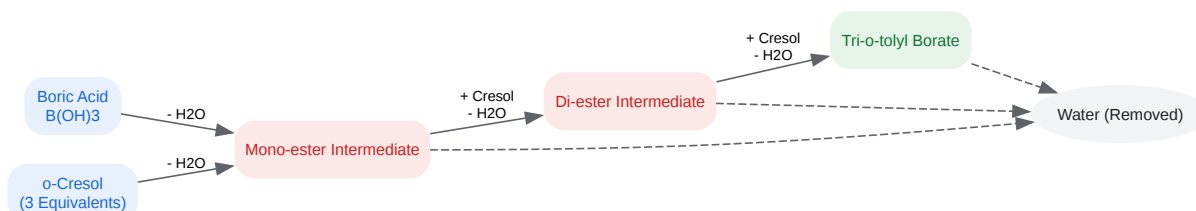
) and o-Cresol (

).

Chemical Equation

Mechanistic Pathway[2][3][4]

- Nucleophilic Attack: The oxygen of the o-cresol attacks the electron-deficient boron atom.
- Elimination: A water molecule is eliminated, forming a mono-ester.
- Propagation: This cycle repeats twice more to form the tri-ester.
- Equilibrium Shift: The reaction is reversible. To achieve high yield (>95%), Le Chatelier's principle is exploited by continuously removing water using a Dean-Stark apparatus.



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Figure 1: Stepwise condensation pathway. Continuous water removal is critical at every stage to prevent reverse hydrolysis.

Experimental Protocol

Reagents & Apparatus

Component	Grade/Spec	Role
o-Cresol	>99%, Solid/Liquid (mp ~30°C)	Nucleophile / Ligand
Boric Acid	>99.5%, Granular	Boron Source
Toluene	ACS Reagent, Anhydrous	Azeotropic Solvent
Apparatus	Dean-Stark Trap + Reflux Condenser	Water Removal System

Safety Note: o-Cresol is toxic and corrosive (absorbs through skin). Boric acid is a reproductive hazard. Perform all operations in a fume hood.

Step-by-Step Synthesis

Phase A: Setup & Charging

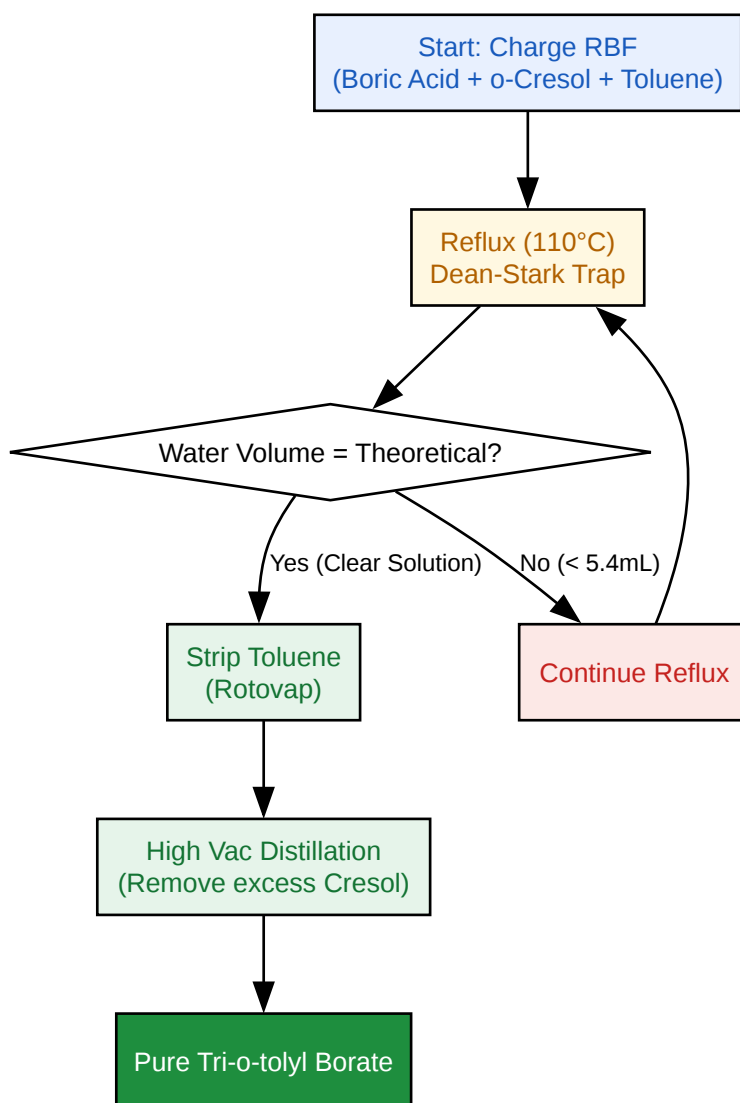
- Stoichiometry: Calculate reagents for a 100 mmol scale.
 - Boric Acid: 6.18 g (100 mmol)
 - o-Cresol: 33.5 g (310 mmol) [Note: 3.3% excess used to drive reaction]
 - Toluene: 150 mL^[1]
- Assembly: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
- Charging: Add Boric Acid and o-Cresol to the flask. Add Toluene.
 - Expert Tip: Do not powder the boric acid too finely; granular forms often disperse better in toluene without clumping before the reaction starts.

Phase B: Azeotropic Dehydration^[2]

- Reflux: Heat the mixture to vigorous reflux (Oil bath set to ~135°C).
- Monitoring: Water will begin to collect in the Dean-Stark trap.
 - Theoretical Water Yield:
.
- Endpoint: Continue reflux until water generation ceases completely (typically 4–6 hours). The solution in the RBF should become clear and homogeneous.
 - Self-Validation Check: If the collected water volume is significantly less than 5.4 mL, the reaction is incomplete. Check for leaks or insufficient heat.

Phase C: Isolation & Purification^[3]

- Solvent Stripping: Cool the reaction mixture to room temperature. Switch to a short-path distillation setup. Remove Toluene under reduced pressure (Rotary evaporator: 50°C, 50 mbar).
- Vacuum Distillation: The crude product is a high-boiling liquid. Purify via high-vacuum distillation.
 - Boiling Point: ~386°C (Atmospheric). Under vacuum (e.g., 0.5 mmHg), expect bp ~200–220°C.
 - Alternative: If high vacuum is unavailable, the product can be used as crude if the toluene strip was rigorous, provided the excess cresol is acceptable for the application. For high purity, distillation is mandatory.



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Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization

To ensure the integrity of the synthesized protocol, compare your results against these standard metrics.

Method	Observation	Interpretation
Physical State	Viscous, colorless to pale yellow liquid	Dark orange/brown indicates oxidation of cresol impurities.
Refractive Index		Significant deviation suggests residual solvent or hydrolysis.
IR Spectroscopy	Absence of broad -OH stretch (3200-3400 cm^{-1})	Confirming full conversion of Boric Acid and Cresol.
IR Spectroscopy	Strong bands at 1300-1400 cm^{-1} (B-O)	Characteristic Borate ester linkage.
^1H NMR (CDCl_3)	Methyl peak shift	The methyl group on the tolyl ring will shift slightly downfield compared to free o-cresol due to the electron-withdrawing nature of the borate ester.

Troubleshooting & Optimization

Issue: Cloudy Product

- Cause: Hydrolysis due to atmospheric moisture.
- Fix: **Tri-o-tolyl borate** is moisture sensitive. Store under Nitrogen or Argon. If cloudy, re-dissolve in toluene and repeat the Dean-Stark process to dry.

Issue: Low Yield

- Cause: Azeotrope failure.
- Fix: Ensure the toluene is actually refluxing into the trap. Wrap the vertical arm of the Dean-Stark apparatus with foil or glass wool to prevent premature condensation of water vapor before it reaches the condenser.

Issue: Solid Precipitate

- Cause: Unreacted Boric Acid.
- Fix: The reaction did not reach completion. Boric acid is insoluble in toluene; the borate ester is soluble. Filter the mixture before stripping solvent if unreacted solid persists, but ideally, drive the reaction longer.

References

- Synthesis and Properties of Borate Esters. *Journal of Chemical & Engineering Data*.
- Boric Acid Esters. PubChem Database. CID 87563541. Retrieved from [[Link](#)]
- Azeotropic Distillation Techniques. *Organic Syntheses*. (Standard Dean-Stark protocols).

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Sources

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- [2. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents \[patents.google.com\]](#)
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